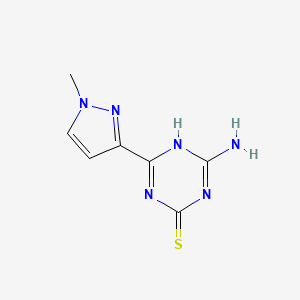![molecular formula C9H19NO B13162405 1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)
1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group on the ethan-1-ol chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol involves several steps. One common method includes the reaction of 2-methylcyclopentanone with formaldehyde and ammonia to form the intermediate aminomethyl compound. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of various chemicals and materials due to its reactivity and functional groups
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol can be compared with similar compounds such as:
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol: This compound lacks the methyl group on the cyclopentane ring, which may affect its reactivity and biological activity.
1-[1-(Aminomethyl)-2-methylcyclopentyl]-2-methylpropan-1-ol: This compound has an additional methyl group on the ethan-1-ol chain, potentially altering its chemical properties and applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-2-methylcyclopentyl]ethanol |
InChI |
InChI=1S/C9H19NO/c1-7-4-3-5-9(7,6-10)8(2)11/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
IXGCXDAZHPHTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)


![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)


![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)



